
(2R,3R,4S,5R)-2-(6-Amino-8-((E)-styryl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2R,3R,4S,5R)-2-(6-Amino-8-((E)-styryl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that belongs to the class of nucleoside analogs. These compounds are characterized by their ability to mimic the structure of natural nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. This particular compound features a purine base with a styryl group and a tetrahydrofuran ring, making it a unique and potentially valuable molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the purine base and the tetrahydrofuran ring. Common synthetic routes may include:
Formation of the Purine Base: This step involves the construction of the purine ring system, often starting from simpler precursors such as formamide and glycine.
Styryl Group Introduction: The styryl group can be introduced through a Heck reaction, where a styrene derivative is coupled with the purine base under palladium-catalyzed conditions.
Tetrahydrofuran Ring Formation: The tetrahydrofuran ring can be synthesized through a cyclization reaction, often involving the use of protecting groups to ensure regioselectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The styryl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a nucleoside analog, it can be used to study DNA and RNA synthesis and function.
Medicine: Potential use as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Use in the development of new materials or as a precursor for other valuable compounds.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. As a nucleoside analog, it may exert its effects by:
Incorporation into Nucleic Acids: Mimicking natural nucleosides and being incorporated into DNA or RNA, leading to chain termination or mutations.
Enzyme Inhibition: Inhibiting enzymes involved in nucleic acid synthesis, such as DNA polymerase or reverse transcriptase.
Signal Transduction: Interfering with cellular signaling pathways by binding to specific receptors or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Zidovudine: Another nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Uniqueness
This compound is unique due to its specific structural features, such as the styryl group and the tetrahydrofuran ring, which may confer distinct biological activities and chemical reactivity compared to other nucleoside analogs.
Propriétés
Formule moléculaire |
C18H19N5O4 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[6-amino-8-[(E)-2-phenylethenyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H19N5O4/c19-16-13-17(21-9-20-16)23(18-15(26)14(25)11(8-24)27-18)12(22-13)7-6-10-4-2-1-3-5-10/h1-7,9,11,14-15,18,24-26H,8H2,(H2,19,20,21)/b7-6+/t11-,14-,15-,18-/m1/s1 |
Clé InChI |
DAEQZRXRIPKCPU-HGBQRMJASA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


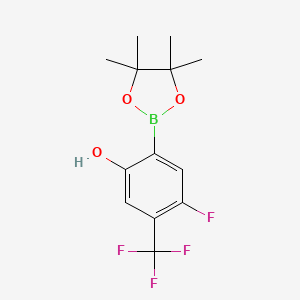
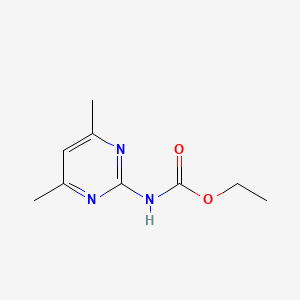
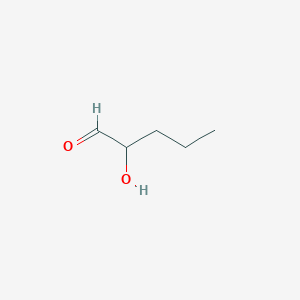
![2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid](/img/structure/B15218257.png)
![(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B15218260.png)
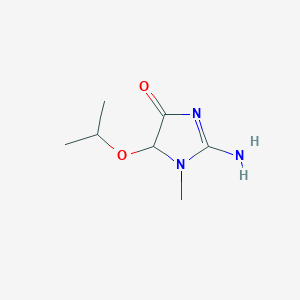
![1-[2-Amino-1-(propane-2-sulfonyl)-1H-benzimidazol-6-yl]propan-1-one](/img/structure/B15218281.png)
![5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B15218282.png)
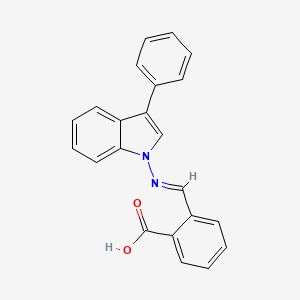
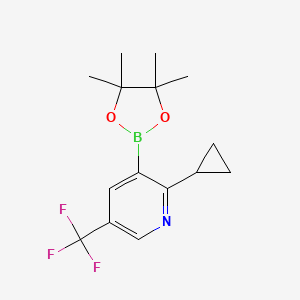
![6-Chloroisothiazolo[4,5-c]pyridine](/img/structure/B15218302.png)



